![molecular formula C18H16N4O2S B2742764 1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline CAS No. 380334-38-3](/img/structure/B2742764.png)

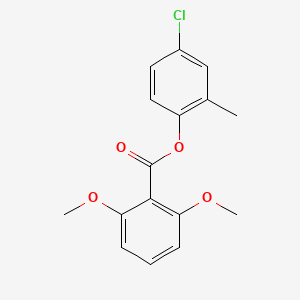

1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

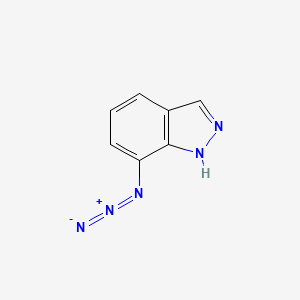

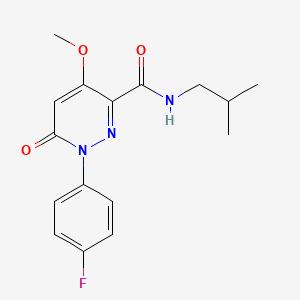

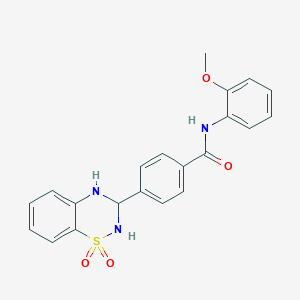

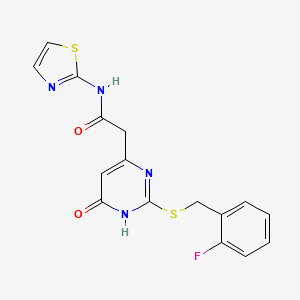

The compound “1-{[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline” is a heterocyclic compound. It contains a 1,3,4-oxadiazol group and two pyridine rings . The bond lengths are in normal ranges and they are similar to the known compound .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives involves the use of elemental analysis, FTIR, 1H NMR, and 13C NMR spectroscopy, and mass spectrometry . The synthesized compounds were screened for antibacterial activity .Molecular Structure Analysis

The molecular structure of the compound includes one 1,3,4-oxadiazol group and two pyridine rings . The short C—N bond length of 1.277 (3) Å (N2-C1) suggests a localized double bond, and the C—N bond length of 1.461 (4) Å (N1-C2) suggests a localized single bond .Chemical Reactions Analysis

The chemical reactions involved in the formation of 1,3,4-oxadiazole derivatives are complex and involve multiple steps . The presence of lone pair of electron on the nitrogen atom of acid hydrazide attacks the carbonyl carbon atom of carboxylic acid eliminates a water molecule to form a hydrazide derivative which further reacts with phosphorus oxychloride .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 100–102°C . The 1H NMR (400 MHz, CDCl3) is δ = 7.98–7.43 (m, 7H), 7.12–7.09 (m, 1H), 3.19 (s, 3H); 13C (100 MHz CDCl3) is δ = 160.02, 138.15, 130.29, 127.79, 125.75, 124.56, 123.28, 122.73, 119.59, 119.33, 118.15, 111.91, 55.54 .Aplicaciones Científicas De Investigación

- The minimum inhibitory concentration (MIC) for E. coli is 8 μg/mL, while for S. epidermidis, it is 4 μg/mL .

- Its IC50 (half-maximal inhibitory concentration) for scavenging DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals is approximately 17.47 μM .

- MOFs are supramolecular structures and coordination polymers with applications in ion exchange, catalysis, and gas storage .

Antimicrobial Activity

Antioxidant Potential

Metal Organic Frameworks (MOFs)

In Vitro Anticancer Screening

Direcciones Futuras

Propiedades

IUPAC Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c23-16(22-11-3-5-13-4-1-2-6-15(13)22)12-25-18-21-20-17(24-18)14-7-9-19-10-8-14/h1-2,4,6-10H,3,5,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFFKMOPKPTFLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-oxo-1-phenylpyrrolidine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2742681.png)

![4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2742687.png)

![2-([1,1'-biphenyl]-4-yl)-N-((2-methyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2742691.png)

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)

![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)